2'-氨基-2'-脱氧胞苷

描述

“2’-Amino-2’-deoxycytidine” is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Synthesis Analysis

The synthesis of 2’-Amino-2’-deoxycytidine and its derivatives involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . A solution of 0.80 g of 9 (1.05 mmol, 1 eq.) dissolved in 10 ml of THF was treated with 0.62 ml of 50% hydrazine solution in water (10.50 mmol, 10 eq.) and the reaction mixture was stirred at RT for 1 h .

Molecular Structure Analysis

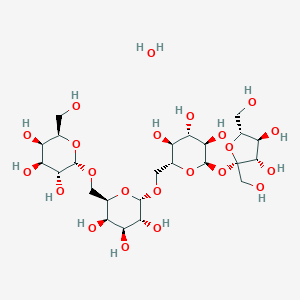

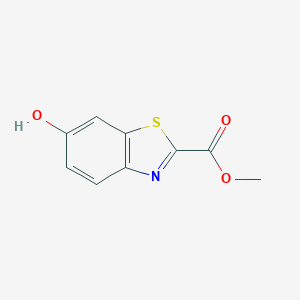

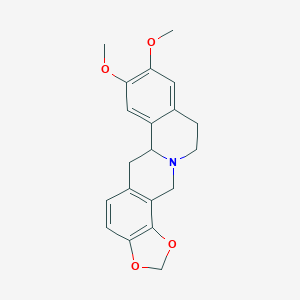

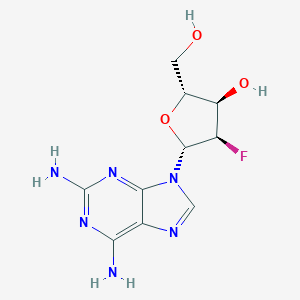

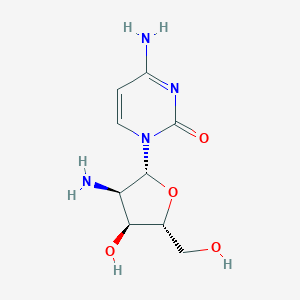

The molecular structure of 2’-Amino-2’-deoxycytidine is characterized by a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 . The conformation at the glycosylic bond is anti, with χ = 173.4 (2)°, and the sugar residue adopts an almost symmetrical C2’-endo-C3’-exo twist (23T; S-type), with P = 179.7° .

Chemical Reactions Analysis

Purine nucleoside analogs, such as 2’-Amino-2’-deoxycytidine, have broad antitumor activity targeting indolent lymphoid malignancies. The mechanisms in this process rely on inhibition of DNA synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Amino-2’-deoxycytidine are characterized by its molecular structure, which consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

科学研究应用

热稳定性和化学反应性:Aurup等人(1994年)的研究探讨了含有2'-氨基-2'-脱氧胞苷的寡核苷酸的热稳定性。他们发现2'-氨基核苷的存在会使RNA和DNA环境中的双链解旋。此外,含有2'-氨基核苷的寡核苷酸的反应性被用于将罗丹明引入,展示了在核酸研究中进行化学修饰的潜力 (Aurup et al., 1994)。

合成和DNA聚合酶的嵌入:Roychowdhury等人(2004年)报告了合成具有氨基和硫基团的2'-脱氧胞苷核苷的研究,这些核苷成功地被Vent(exo(-)) DNA聚合酶嵌入到寡核苷酸中。这显示了这些修饰核苷在分子生物学中的实用性,特别是在含有功能化胞嘧啶衍生物的寡核苷酸的扩增中 (Roychowdhury et al., 2004)。

DNA 甲基化和突变性:Jackson-Grusby等人(1997年)研究了5-aza-2'-脱氧胞苷的突变性,这是一种用于通过DNA甲基化重新激活被沉默的基因的胞嘧啶类似物。他们发现,这种化合物诱导的突变主要发生在CpG二核苷酸上,突显了它在DNA甲基转移酶介导的突变中的作用 (Jackson-Grusby et al., 1997)。

杂交敏感探针中的荧光:Ikeda等人(2009年)开发了一种用于杂交敏感荧光探针的噻唑橙染料修饰的2'-脱氧胞苷衍生物。这项工作在生物分析和诊断领域具有重要意义,展示了核苷酸的化学修饰如何促进探针设计的进步 (Ikeda et al., 2009)。

在DNA聚合和抗性机制中的作用:Zlatev等人(2009年)研究了2'-叠氮基和2'-氨基-2'-脱氧胞苷作为HIV-1逆转录酶DNA聚合的潜在底物的合成和评估。他们的研究有助于理解这些类似物如何与病毒酶相互作用,有助于抗病毒药物的开发 (Zlatev et al., 2009)。

作用机制

Target of Action

2’-Amino-2’-deoxycytidine is a purine nucleoside analogue . It primarily targets enzymes such as Thymidine kinase 2, mitochondrial , Class B acid phosphatase , and Deoxycytidine kinase . These enzymes play crucial roles in DNA synthesis and metabolism, making them important targets for this compound.

Mode of Action

2’-Amino-2’-deoxycytidine interacts with its targets by integrating into the DNA synthesis process . It inhibits DNA synthesis and induces apoptosis . The presence of a cytosine base is desirable for the appearance of the cytotoxic effect .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and metabolism . It inhibits DNA synthesis and induces apoptosis, affecting the cell cycle and potentially leading to cell death .

Pharmacokinetics

It is known that similar compounds, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), are rapidly inactivated by cytidine deaminase (cd) metabolism to 2’,2’-difluoro-2’-deoxyuridine (dfdu) . This suggests that 2’-Amino-2’-deoxycytidine may also be subject to rapid inactivation, affecting its bioavailability.

Result of Action

The result of the action of 2’-Amino-2’-deoxycytidine is the inhibition of DNA synthesis and the induction of apoptosis . This can lead to a decrease in the viability of certain cancer cells . For example, 2’-Amino-2’-deoxycytidine has shown antiproliferative activity against CCRF-CEM cells .

Action Environment

The action of 2’-Amino-2’-deoxycytidine can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as cytidine deaminase, can affect the stability and efficacy of the compound

安全和危害

未来方向

A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells has been described . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism . Using this technique, a quick and cheap method for the identification of cell lines exhibiting a lack of CDD activity has been developed .

属性

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECRKKQKJNKYNF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424316 | |

| Record name | 2'-Amino-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-2'-deoxycytidine | |

CAS RN |

26889-42-9 | |

| Record name | 2'-Amino-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 2'-amino group in 2'-amino-2'-deoxycytidine contribute to its applications?

A: The reactivity of the 2'-amino group in 2'-amino-2'-deoxycytidine allows for further modification of oligonucleotides. For example, it can react with the isothiocyanate derivative of rhodamine, enabling the incorporation of this fluorescent dye into the oligonucleotide [].

Q2: Can you describe the antiviral activity observed with 2'-amino-2'-deoxycytidine and its analog?

A: A study investigating carbocyclic analogues of 2'-amino-2'-deoxycytidine found that the 2'-amino analogue exhibited moderate antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) with a 50% effective dose (ED50) of 50 µM []. Interestingly, the corresponding 2'-azido analogue did not display any activity against HSV-1 at concentrations up to 400 µM []. This highlights the importance of the 2'-amino group for the antiviral activity in this specific context.

Q3: Has 2'-amino-2'-deoxycytidine been used to develop any potent inhibitors?

A: Yes, 2'-amino-2'-deoxycytidine has been incorporated into RNA inhibitors targeting basic fibroblast growth factor (bFGF), a potent angiogenic factor []. These modified RNA molecules, termed 2'-aminopyrimidine RNA, demonstrated high affinity for bFGF and significantly improved stability in human serum compared to their unmodified counterparts [].

Q4: Are there efficient methods available for the synthesis of 2'-amino-2'-deoxycytidine triphosphate?

A: Yes, researchers have developed efficient synthetic routes for 2′-amino-2′-deoxypyrimidine 5′-triphosphates, including 2′-amino-2′-deoxycytidine 5′-triphosphate []. This compound can be synthesized from uridine in seven steps with an overall yield of 13% []. Access to the triphosphate form is crucial for studying the incorporation of this modified nucleoside by polymerases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。